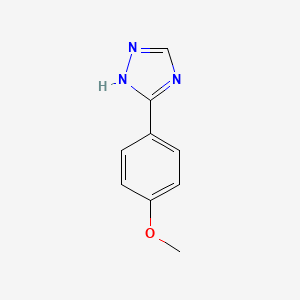

3-(4-methoxyphenyl)-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. imist.ma This structural motif is of significant interest in contemporary chemical research, particularly in the field of medicinal chemistry. imist.maresearchgate.net Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, antitubercular, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govijpsr.comnih.govresearchgate.net The stability of the triazole ring and its capacity to form various non-covalent interactions contribute to its prevalence in drug design. nih.gov As of 2023, there were approximately 15 marketed drugs and 50 drug candidates that incorporate the 1,2,4-triazole moiety. lifechemicals.com Notable examples include the antifungal medication Fluconazole and the antiviral drug Ribavirin. lifechemicals.com Beyond medicine, 1,2,4-triazoles also find applications in materials science as corrosion inhibitors, in the development of ionic liquids, and as components of organic polymers for light-emitting devices. nih.govlifechemicals.com

The synthesis of 1,2,4-triazole derivatives can be achieved through several established methods, such as the Pellizzari and Einhorn-Brunner reactions. bohrium.comwikipedia.org The versatility of this heterocyclic system allows for the introduction of various substituents, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.gov

Structural Significance of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group, also known as p-methoxyphenyl, is a common substituent in medicinal chemistry. nih.gov It consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position. The methoxy group is a prevalent feature in many natural products and their derivatives that have been developed into drugs. nih.gov

The significance of the 4-methoxyphenyl moiety lies in its electronic and steric properties. The methoxy group is an electron-donating group through resonance, which can influence the reactivity and binding interactions of the entire molecule. It can also impact a molecule's metabolic stability and pharmacokinetic profile. nih.gov In drug design, the 4-methoxyphenyl group can be involved in crucial binding interactions with biological targets and can affect properties like lipophilicity, which influences cell membrane permeability. researchgate.netnih.gov For instance, the modification of a phenolic hydroxyl group to a methoxy group can alter the molecule's hydrogen bonding capacity and protect it from rapid metabolism. nih.gov Studies have shown that the presence of a methoxyphenyl substituent can be critical for the biological activity of various compounds. dergipark.org.tr

Research Landscape and Significance of 3-(4-Methoxyphenyl)-1H-1,2,4-Triazole Derivatives

The compound this compound combines the biologically active 1,2,4-triazole core with the influential 4-methoxyphenyl group. uni.lu This combination has spurred research into its derivatives as potential therapeutic agents. Scientific investigations have focused on synthesizing novel analogs and evaluating their biological activities.

For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Other research has explored the synthesis of fused heterocyclic systems, such as 6-(4-methoxyphenyl)-7H- researchgate.netnih.govbohrium.comtriazolo[3,4-b] researchgate.netlifechemicals.combohrium.comthiadiazine derivatives, which were subsequently tested for anticancer and antioxidant activities. researchgate.net One compound from this series, with a 4-methoxyphenyl group, showed a significant 59.15% blood glucose lowering activity in studies. researchgate.net

Furthermore, research into related structures has demonstrated potent biological effects. For instance, (E)-1-(3-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole was identified as a potent anti-mitotic agent, inhibiting tubulin polymerization and showing activity against breast cancer cells. nih.gov The synthesis of 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione has also been reported, with the compound demonstrating significant anti-inflammatory activity. nih.gov

Scope and Objectives of Current Academic Research on the Compound

Current academic research on this compound and its derivatives is primarily focused on the design and synthesis of new molecules with enhanced and selective biological activities. A significant area of investigation is the exploration of their potential as anticancer agents. nih.govnih.gov Researchers are designing hybrids of this triazole with other pharmacologically active scaffolds to create dual-targeting molecules, for example, as both tubulin polymerization inhibitors and aromatase inhibitors for breast cancer treatment. nih.gov

Another key objective is the elucidation of the structure-activity relationships (SAR) of these derivatives. nih.gov By systematically modifying the substituents on the triazole and phenyl rings, chemists aim to understand how these changes affect the biological efficacy and selectivity of the compounds. This includes computational docking studies to predict how these molecules interact with their biological targets at a molecular level. nih.govnih.gov

Furthermore, the development of sustainable and efficient synthetic methodologies for these compounds is an ongoing goal. mdpi.com This includes the use of novel catalysts and solvent-free reaction conditions to improve yields and reduce environmental impact. mdpi.com The pharmacokinetic profiling of promising derivatives is also a crucial aspect of current research to assess their potential as orally bioavailable drugs. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | uni.lu |

| Monoisotopic Mass | 175.07455 Da | uni.lu |

| Predicted XlogP | 1.6 | uni.lu |

Table 2: Examples of Bioactive Derivatives of this compound

| Derivative Structure/Name | Investigated Biological Activity | Reference |

| 6-(4-methoxyphenyl)-3-(substituted phenyl)-7H- researchgate.netnih.govbohrium.comtriazolo[3,4-b] researchgate.netlifechemicals.combohrium.comthiadiazines | Anticancer, Antioxidant, Antidiabetic | researchgate.net |

| (E)-1-(3-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole | Anti-mitotic (Breast Cancer), Tubulin Polymerization Inhibition | nih.gov |

| 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione | Anti-inflammatory | nih.gov |

| 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Anti-inflammatory | researchgate.net |

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-8-4-2-7(3-5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSYKZQNBMKHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl 1h 1,2,4 Triazole Derivatives

Development of Synthetic Pathways for the 1,2,4-Triazole (B32235) Core with 4-Methoxyphenyl (B3050149) Substitution

The construction of the 1,2,4-triazole ring bearing a 4-methoxyphenyl group is foundational. Various synthetic routes have been developed, primarily relying on the cyclization of open-chain precursors that already contain the requisite aromatic moiety.

A prevalent and classical method for synthesizing the 1,2,4-triazole core involves the cyclization of acyl hydrazides, thiosemicarbazides, or semicarbazides. These reactions typically proceed through the formation of an intermediate, followed by an intramolecular cyclization and dehydration or desulfurization step.

One common approach begins with the acylation of thiosemicarbazide (B42300) or its N-substituted derivatives with 4-methoxybenzoyl chloride. The resulting acylthiosemicarbazide intermediate is then cyclized under basic conditions. For instance, the reaction of thiosemicarbazide with 4-methoxybenzoyl chloride yields 1-(4-methoxybenzoyl)thiosemicarbazide, which upon heating in an alkaline solution, cyclizes to form 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. nih.govmdpi.com Similarly, starting with 4-phenyl-3-thiosemicarbazide leads to the corresponding 4-phenyl substituted triazole-thione. nih.gov

Another pathway utilizes 4-methoxybenzohydrazide as the starting material. The condensation of 4-methoxybenzohydrazide in the presence of dimethyl sulfoxide (B87167) has been used to produce 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine. chemmethod.com Furthermore, the synthesis of triazol-5-one derivatives can be achieved from semicarbazide (B1199961) precursors. The cyclization of 4-(3-methoxyphenyl)-1-(3-(4-methoxyphenyl)propanoyl)semicarbazide in a sodium hydroxide (B78521) solution by refluxing for several hours yields the corresponding triazol-5-one derivative. nih.gov

Table 1: Synthesis of 1,2,4-Triazole Core from Various Precursors

| Precursor | Key Reagents | Product | Reference |

|---|---|---|---|

| 4-methoxybenzoyl chloride and thiosemicarbazide | Alkaline solution (e.g., NaOH) | 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | nih.govmdpi.com |

| 4-methoxybenzohydrazide | Dimethyl sulfoxide (DMSO) | 3,5-bis(4-Methoxyphenyl)-4H-1,2,4-triazole-4-amine | chemmethod.com |

| 4-(3-Methoxyphenyl)-1-(3-(4-methoxyphenyl)propanoyl)semicarbazide | 2 M Sodium Hydroxide | 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one | nih.gov |

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for constructing substituted 1,2,4-triazoles. These methods combine multiple reaction steps into a single operation without isolating intermediates. A highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This approach allows for the rapid generation of a diverse library of triazole compounds. nih.gov Another efficient, catalyst-free one-pot method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which demonstrates excellent functional group tolerance. organic-chemistry.org More recently, a catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported through the ring-opening and intramolecular cyclization of arylidene thiazolone with an aryl or alkyl hydrazine (B178648). rsc.org

Table 2: Examples of One-Pot Syntheses for 1,2,4-Triazoles

| Reactants | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|

| Carboxylic acids, primary amidines, monosubstituted hydrazines | N/A (Stepwise addition) | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.orgnih.gov |

| Hydrazines, Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Arylidene thiazolone, aryl/alkyl hydrazine | Catalyst-free, ring opening/cyclization | Hydrazone-substituted 1,2,4-triazoles | rsc.org |

Functionalization and Derivatization Strategies at Key Positions

Once the 1,2,4-triazole core with the 4-methoxyphenyl substituent is formed, further modifications can be introduced at the nitrogen atoms of the ring or on the side chains to modulate the compound's properties.

The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can be readily substituted. N-alkylation and N-arylation are common modifications. For example, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole can be treated with ethyl bromoacetate (B1195939) to yield the N-substituted ester derivative, ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate. nih.gov The synthesis of 4-amino-triazoles, such as 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine, introduces a reactive amino group at the N-4 position. chemmethod.com This amino group can then serve as a handle for further derivatization, such as the formation of Schiff bases by condensation with aldehydes or ketones. chemmethod.com For instance, reacting the 4-amino triazole with 4-aminoacetophenone yields a new Schiff base, which can be further modified, for example, through an addition reaction with acetyl chloride to produce an N-acyl derivative. chemmethod.com

Side chains attached to the carbon atoms of the triazole ring offer another site for chemical modification. For triazole-thiol derivatives, such as 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, the thiol group is a key functional handle. It can be easily alkylated (S-alkylation) by reacting with various alkyl halides in the presence of a base. nih.govmdpi.com This reaction has been used to introduce butyl, benzodioxolyl, and other fragments onto the sulfur atom. nih.gov

The side chains can also be elaborated into more complex structures. The ester group in ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate can be converted to a hydrazide by treatment with hydrazine hydrate (B1144303). nih.gov This hydrazide derivative is a versatile intermediate for creating Schiff bases through reaction with aromatic aldehydes or for constructing another heterocyclic ring. nih.gov For example, treatment of the hydrazide with carbon disulfide followed by cyclization with hydrazine hydrate affords a new fused 1,2,4-triazole-3-thione derivative. nih.gov

Heterocyclic fusion involves building additional rings onto the triazole core. A notable example is the cyclization of an N-thiourea derivative with 2-hydroxy-1,2-diphenylethan-1-one to form a new imidazole (B134444) ring fused to the starting structure. chemmethod.com Another strategy involves the intramolecular cyclization of disulfide intermediates to form fused tricyclic systems like benzo nih.govresearchgate.netthiazolo[2,3-c] chemmethod.comnih.govmdpi.comtriazoles. mdpi.com

Table 3: Derivatization of the 3-(4-Methoxyphenyl)-1,2,4-Triazole Scaffold

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | S-Alkylation | 1-iodobutane or substituted 2-bromo-1-ethanones | S-alkylated triazoles | nih.gov |

| 4-Amino-1,2,4-triazole derivative | Schiff Base Formation | 4-Aminoacetophenone, glacial acetic acid | Imino derivative | chemmethod.com |

| N-substituted triazole acetate | Hydrazinolysis | Hydrazine hydrate | Hydrazide derivative | nih.gov |

| N-thiourea derivative of a triazole | Heterocyclic Fusion | 2-hydroxy-1,2-diphenylethan-1-one, DMF | Imidazole-fused triazole | chemmethod.com |

| Mercaptophenyl-substituted triazole | Oxidative Cyclization | Oxidizing agent | Benzo nih.govresearchgate.netthiazolo[2,3-c] chemmethod.comnih.govmdpi.comtriazole | mdpi.com |

Catalytic Protocols in the Synthesis of 1,2,4-Triazole Systems

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes to 1,2,4-triazoles. Both metal-based and organocatalytic systems have been employed.

Copper catalysis is particularly prominent. Cu(II) has been shown to effectively catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.org Interestingly, by extending the reaction time, the same catalyst promotes a desulfurization process, converting the in situ generated thiones directly into the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org While many copper-catalyzed "click" reactions focus on the synthesis of the 1,2,3-triazole isomer via azide-alkyne cycloadditions, the principles of using copper to facilitate C-N bond formation are broadly applicable in heterocyclic chemistry. researchgate.netacgpubs.org

In addition to metal catalysts, organocatalysts and novel catalytic media are gaining traction. For example, an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, has been used as a heterogeneous catalyst to promote the Michael addition of 1H-1,2,4-triazole to chalcones in the absence of a solvent. mdpi.com This method was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, demonstrating a greener approach to functionalizing the triazole ring. mdpi.com

Table 4: Catalytic Methods in 1,2,4-Triazole Synthesis and Functionalization

| Reaction | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Oxidative Cyclization/Desulfurization | Cu(II) (e.g., CuBr2) | Arylidenearylthiosemicarbazides | 4,5-Disubstituted 1,2,4-triazoles | organic-chemistry.org |

| Michael Addition | 1,3-bis(carboxymethyl)imidazolium chloride | 1H-1,2,4-triazole and a chalcone | N-substituted propanone derivative | mdpi.com |

| Diarylation | Copper | 3-Mercaptotriazole and 1-bromo-2-iodobenzene | Benzo nih.govresearchgate.netthiazolo[2,3-c] chemmethod.comnih.govmdpi.comtriazole | mdpi.com |

Exploration of Ionic Organic Solids as Catalysts

The quest for more sustainable and efficient catalytic systems in organic synthesis has led to the investigation of ionic organic solids. These materials, which are solid at room temperature and possess ionic structures, offer potential advantages such as thermal stability, low vapor pressure, and the possibility of catalyst recycling. In the context of 3-(4-methoxyphenyl)-1H-1,2,4-triazole derivatives, ionic organic solids have been explored as heterogeneous catalysts, particularly for facilitating Michael addition reactions.

One notable example involves the use of 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst for the addition of N-heterocycles like 1H-1,2,4-triazole to chalcones. mdpi.com This methodology was successfully applied to the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com The reaction proceeds by heating a mixture of the chalcone, 1H-1,2,4-triazole, and the ionic organic solid catalyst in the absence of a solvent. mdpi.com The catalyst's role is crucial in promoting the 1,4-addition of the triazole to the α,β-unsaturated carbonyl system of the chalcone. mdpi.com

Table 1: Catalytic Data for the Synthesis of a this compound Derivative Using an Ionic Organic Solid Catalyst

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone and 1H-1,2,4-triazole | 1,3-Bis(carboxymethyl)imidazolium chloride | None | 80 | 24 | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | 37 |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including derivatives of this compound. The focus is on developing environmentally benign methods that minimize waste, reduce energy consumption, and utilize less hazardous substances.

The synthesis of 1,2,4-triazole derivatives using ionic organic solids as catalysts aligns with several green chemistry principles. mdpi.com The use of a solvent-free reaction condition is a significant advantage, as it eliminates the environmental and health hazards associated with many organic solvents. mdpi.com Furthermore, the heterogeneous nature of the ionic organic solid catalyst allows for its easy separation from the reaction mixture and potential for recycling, which adheres to the principle of atom economy and waste prevention. mdpi.com

Another green aspect of such synthetic routes is the potential for one-pot reactions, which streamline the synthetic process by combining multiple steps into a single operation. This reduces the need for intermediate purification steps, saving time, resources, and energy. isres.org The use of alternative energy sources, such as microwave irradiation, has also been explored in the synthesis of 1,2,4-triazole derivatives to enhance reaction rates and reduce energy consumption compared to conventional heating methods. scispace.comresearchgate.net

Table 2: Application of Green Chemistry Principles in the Synthesis of a this compound Derivative

| Green Chemistry Principle | Application in the Synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Reference |

| Prevention of Waste | Heterogeneous catalyst can be filtered and potentially reused. | mdpi.com |

| Atom Economy | Michael addition is an atom-economical reaction. | mdpi.com |

| Safer Solvents and Auxiliaries | The reaction is performed under solvent-free conditions. | mdpi.com |

| Design for Energy Efficiency | The reaction is conducted at a moderate temperature of 80 °C. | mdpi.com |

| Catalysis | Utilizes a catalytic amount of an ionic organic solid. | mdpi.com |

Advanced Structural Characterization and Solid State Analysis of 3 4 Methoxyphenyl 1h 1,2,4 Triazole and Its Analogs

Comprehensive Spectroscopic Investigations

Spectroscopic analysis provides a foundational understanding of the molecular structure, bonding, and electronic environment of 3-(4-methoxyphenyl)-1H-1,2,4-triazole and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and Correlation Studies

High-resolution ¹H and ¹³C NMR spectroscopy, along with two-dimensional correlation studies like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the unambiguous assignment of all proton and carbon signals in the molecular framework.

In the ¹H NMR spectrum of analogs, the methoxy (B1213986) group (O-CH₃) protons typically appear as a sharp singlet. For instance, in one derivative, this signal is observed at 3.89 ppm, while in another, it is found at 3.72 ppm. urfu.rumdpi.com Protons on the 1,2,4-triazole (B32235) ring itself, such as the N-H proton, can be observed at chemical shifts as high as 11.98 ppm to 12.67 ppm. urfu.rumdpi.com Aromatic protons from the methoxyphenyl ring appear in the downfield region, typically between 6.9 and 8.1 ppm, with their multiplicity and coupling constants depending on the substitution pattern. urfu.runih.gov

The ¹³C NMR spectrum provides complementary information. The methoxy carbon (O-CH₃) signal is typically found in the range of 55-58 ppm. urfu.rumdpi.com The carbon atoms of the triazole ring exhibit signals at distinct chemical shifts; for example, in a 1,2,4-triazol-3-one analog, the C3 and C5 carbons were observed at 155.3 ppm and 145.8 ppm, respectively. mdpi.com Aromatic carbons from the methoxyphenyl group are observed between 114 and 165 ppm, with the carbon attached to the oxygen (C4') being the most deshielded (e.g., at 160.6 ppm). mdpi.com

Correlation studies are crucial for confirming assignments. In 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, ¹H-¹³C HMBC spectra showed long-range couplings between the methyl protons (O-CH₃) at 3.72 ppm and the C4' carbon at 160.6 ppm, confirming the connectivity of the methoxy group. mdpi.com Similarly, couplings between the triazole N-H proton and the triazole carbons (C3 and C5) were observed, solidifying the core structure's assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Ar-OCH₃ | 3.72 - 3.89 | 55.77 - 57.6 | urfu.rumdpi.comdoi.org |

| Triazole NH | 11.98 - 12.67 | - | urfu.rumdpi.com |

| Aromatic H | 6.92 - 8.14 | 114.88 - 164.3 | urfu.runih.govdoi.org |

| Triazole C 3 | - | ~155.3 - 157.0 | urfu.rumdpi.com |

| Triazole C 5 | - | ~145.8 - 160.8 | urfu.rumdpi.com |

| Aromatic C -OCH₃ | - | ~160.6 - 161.6 | urfu.rumdpi.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For 1,2,4-triazole derivatives, several characteristic absorption bands are observed.

The N-H stretching vibrations of the triazole ring are typically seen in the region of 3100-3300 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C bonds within the aromatic methoxyphenyl ring are found around 1470-1610 cm⁻¹. nih.govresearchgate.net The distinctive -N=N- stretching of the triazole ring has been observed near 1543 cm⁻¹. researchgate.net Furthermore, C-N stretching absorptions are generally assigned to the 1266-1382 cm⁻¹ range. researchgate.net The presence of the methoxy group is confirmed by C-H stretching vibrations of the methyl group, which typically appear as asymmetric and symmetric modes between 2837 and 3023 cm⁻¹. nih.gov

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for 1,2,4-Triazole Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (Triazole) | 3100 - 3300 | nih.govresearchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | researchgate.net |

| C-H Stretch (Aliphatic, -OCH₃) | 2837 - 3023 | nih.gov |

| C=C Stretch (Aromatic) | 1470 - 1610 | nih.govresearchgate.net |

| -N=N- Stretch (Triazole) | ~1543 | researchgate.net |

| C-N Stretch | 1266 - 1382 | researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum of the 1,2,3-triazole core is characterized by a π → π* transition, which has been observed in the 205-240 nm range. researchgate.net For more complex derivatives containing the 4-methoxyphenyl (B3050149) group, the absorption maxima (λ_max) can shift to longer wavelengths. For example, highly conjugated 4H-1,2,4-triazole derivatives have shown λ_max values at 297.0 nm and 351.0 nm. mdpi.com In metal complexes, charge transfer transitions involving the triazole ring can also occur, with some Fe-to-triazole transitions noted around 310 nm. hud.ac.uk

Mass Spectrometry and Elemental Composition Verification

Mass spectrometry is a critical tool for confirming the molecular weight and elemental formula of synthesized compounds. For the target compound, this compound, the predicted monoisotopic mass is 175.07455 Da. uni.lu High-resolution mass spectrometry (HRMS) on related analogs provides precise mass measurements that corroborate the calculated values. For instance, an analog with a calculated m/z for the [M+H]⁺ ion of 736.3440 was found to have an experimental value of 736.3441, confirming its composition. mdpi.com

Elemental analysis provides further verification of a compound's purity and empirical formula. For a related triazole derivative with the formula C₂₀H₂₁N₃O₄, the calculated elemental composition was C 65.38%, H 5.76%, and N 11.44%, which closely matched the found values of C 64.90%, H 5.90%, and N 11.16%. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) | Reference |

| [M+H]⁺ | 176.08183 | uni.lu |

| [M+Na]⁺ | 198.06377 | uni.lu |

| [M-H]⁻ | 174.06727 | uni.lu |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformation in the Solid State

X-ray crystallographic studies on analogs of this compound reveal key structural features. The 1,2,4-triazole ring itself is consistently found to be planar. nih.gov However, the appended phenyl rings are typically twisted with respect to this central heterocyclic plane.

In the structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, two independent molecules exist in the asymmetric unit, notable for having different relative twists of their phenyl groups. nih.gov In another analog, 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the triazole ring forms dihedral angles of 30.57° and 21.81° with the fluoro-substituted and methoxy-substituted benzene (B151609) rings, respectively. researchgate.netnih.gov The dihedral angle between the two benzene rings in this molecule is 51.53°. researchgate.netnih.gov

The conformation of the methoxy group is also of interest. In one structure, the methoxy group is observed to be virtually coplanar with its attached benzene ring, with a C17—C16—O3—C19 torsion angle of 3.73°. iucr.org The bond lengths and angles are generally within expected ranges, with C=N double bond character observed in the triazole ring. nih.gov These solid-state structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking, which dictate the crystal packing. researchgate.netnih.govscispace.com

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice of this compound and its analogs is a delicate balance of various intermolecular forces. The triazole ring, with its hydrogen bond donor and acceptor sites, and the methoxyphenyl group, capable of participating in aromatic and other weak interactions, are key players in the formation of the supramolecular assembly.

Hydrogen bonds are among the most significant interactions driving the crystal packing in these compounds. In the crystal structure of 1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one, a close analog, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are crucial for stabilizing the crystal packing. nih.gov Similarly, in 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked into centrosymmetric dimers through intermolecular N–H⋯S hydrogen bonds. nih.gov

In a more complex analog, 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, C—H···O hydrogen bonds involving the methoxyphenyl group lead to the formation of layers. iucr.org Computational studies on this analog have quantified the energy of a C—H···O hydrogen bond at a significant 47.1 kJ mol⁻¹. iucr.orgresearchgate.net Another analog, 4-(p-methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole, exhibits centrosymmetric dimers formed by C-H···N intermolecular hydrogen bonds. researchgate.net

The following table summarizes the hydrogen bonding parameters observed in some analogs of this compound.

| Compound | Hydrogen Bond Type | Geometric Parameters (Å, °) |

| 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one nih.gov | N—H⋯O, C—H⋯O | Not specified |

| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | N–H⋯S | Not specified |

| 4-[(4-Allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole iucr.org | C—H···O | Energy: 47.1 kJ mol⁻¹ |

| 4-(p-Methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole researchgate.net | C-H···N | Forms centrosymmetric dimers |

Aromatic interactions, including π-π stacking and C-H···π interactions, play a vital role in the three-dimensional organization of these crystals. For instance, in 1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one, weak π-π stacking interactions are observed with a centroid-to-centroid distance of 3.545 Å between the benzene and triazole rings. nih.gov

In the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, π–π interactions between the triazole rings, with centroid–centroid separations of 3.774 Å and 3.841 Å, form chains. nih.govresearchgate.net The analog 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole also exhibits π–π stacking interactions with a centroid-to-centroid distance of 3.7318 Å between parallel phenyl rings, which, along with C—H···π(ring) interactions, connect layers into a three-dimensional network. iucr.orgresearchgate.net Furthermore, C-H···π interactions are noted in 4-(p-methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole, contributing to the stabilization of an infinite chain structure. researchgate.net

A summary of these aromatic interactions is presented in the table below.

| Compound | Interaction Type | Centroid-to-Centroid Distance (Å) |

| 1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one nih.gov | π-π stacking (benzene-triazole) | 3.545 |

| 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole nih.govresearchgate.net | π–π stacking (triazole-triazole) | 3.774 and 3.841 |

| 4-[(4-Allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole iucr.orgresearchgate.net | π–π stacking (phenyl-phenyl) | 3.7318 |

| 4-(p-Methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole researchgate.net | C-H···π | Not specified |

In an analog, 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, Hirshfeld surface analysis indicates that H···H (48.7%) and H···C/C···H (23.3%) interactions are the most significant contributors to the crystal packing. iucr.orgresearchgate.net A similar trend is observed in another related compound, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, where H···H (48.2%), C···H/H···C (23.9%), and N···H/H···N (17.4%) contacts are predominant. nih.gov

For N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, the contributions to the surface area for O···H/H···O and N···H/H···N contacts are 11.6% and 10.8%, respectively. nih.gov In the case of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions contribute the most at 34.4%, while C···C interactions have the smallest contribution at 2.5%. vensel.org

The following table provides a quantitative summary of the interaction contributions from Hirshfeld surface analysis for various analogs.

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | N···H/H···N Contacts (%) | Other Significant Contacts (%) |

| 4-[(4-Allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole iucr.orgresearchgate.net | 48.7 | 23.3 | Not specified | Not specified | |

| 3-(4-Methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov | 48.2 | 23.9 | 5.3 | 17.4 | C···N/N···C: 2.6%, C···C: 2.2% |

| N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide nih.gov | Not specified | Not specified | 11.6 | 10.8 | |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org | 34.4 | Not specified | Not specified | Not specified | C···C: 2.5% |

Computational and Quantum Chemical Studies on 3 4 Methoxyphenyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT has become a important tool for predicting the properties of molecular systems. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p) or B3LYP/6-31G(d,p), to achieve a balance between computational cost and accuracy. iucr.orgresearchgate.net

The optimization of the molecular geometry of 3-(4-methoxyphenyl)-1H-1,2,4-triazole seeks to find the lowest energy arrangement of its atoms. These calculations provide data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental values obtained from X-ray diffraction. nih.gov

The structure consists of a planar 1,2,4-triazole (B32235) ring linked to a 4-methoxyphenyl (B3050149) group. A key structural feature is the dihedral angle between the plane of the triazole ring and the phenyl ring. In related structures, such as 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the phenyl substituents are twisted with respect to the planar triazole ring. nih.gov For similar molecules, these dihedral angles can range significantly, for instance, from approximately 7° to 64°, depending on the specific molecular conformation and crystal packing forces. nih.govresearchgate.net The methoxy (B1213986) group is generally found to be nearly coplanar with its attached phenyl ring. iucr.org

| Parameter | Typical Calculated Value | Reference Compound |

|---|---|---|

| C-N (triazole ring) | 1.32 - 1.38 Å | 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole researchgate.net |

| N-N (triazole ring) | 1.37 - 1.39 Å | 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole researchgate.net |

| C=N (triazole ring) | ~1.29 Å | 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one nih.govresearchgate.net |

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies using DFT methods, each experimental absorption band can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.govmdpi.com The calculated frequencies are often scaled by a uniform factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For aromatic and heteroaromatic systems like this compound, key vibrational modes include:

C-H stretching of the aryl ring, typically computed in the 3040–3090 cm⁻¹ range. mdpi.com

N-H stretching of the triazole ring, expected around 3300-3500 cm⁻¹. proquest.com

C=N and N-N stretching modes within the triazole ring, which can be complex and are generally found between 1280 cm⁻¹ and 1550 cm⁻¹. proquest.comresearchgate.net

Aromatic C-C stretching vibrations within the phenyl ring.

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Triazole Derivatives Note: This table illustrates the correlation for related compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| N-H Stretch | 3336 | 3316 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide proquest.com |

| C-H Stretch (Aryl) | 3085–3043 | 3067 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide mdpi.com |

| C=N Stretch | 1606 | 1589 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide proquest.com |

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

In molecules like this compound, the HOMO is typically localized over the electron-rich methoxyphenyl ring, while the LUMO is often distributed across the electron-deficient triazole ring. This distribution indicates that intramolecular charge transfer (ICT) from the methoxyphenyl donor to the triazole acceptor is likely upon electronic excitation. mdpi.comresearchgate.net For a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.713 eV, indicating significant stability. researchgate.net

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netmaterialsciencejournal.org The MESP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MESP map is expected to show:

Negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy group, identifying them as nucleophilic centers and potential hydrogen bond acceptors. iucr.orgresearchgate.net

Positive potential (blue) around the hydrogen atoms, particularly the N-H proton of the triazole ring, highlighting them as electrophilic or hydrogen bond donor sites. iucr.org

In the this compound system, significant delocalization interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic and triazole rings. These π → π* and n → π* interactions contribute to the stabilization of the molecular structure. researchgate.net NBO analysis also provides atomic charges, offering a more detailed picture of the electron distribution than MESP alone.

Theoretical Investigation of Tautomeric Equilibrium and Stability

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, meaning the proton on the nitrogen can migrate between different positions. For an unsubstituted 3-substituted-1,2,4-triazole, two primary tautomers are possible: the 1H- and 4H-tautomers. ijsr.net Furthermore, if other functional groups are present, additional tautomeric forms can exist.

Theoretical calculations are crucial for determining the relative stability of these tautomers. By computing the total energies of each possible tautomeric form in the gas phase and in different solvents, the most stable isomer can be identified. researchgate.netntu.edu.iq For most substituted 1,2,4-triazoles, computational studies have shown that the 1H tautomer is generally more stable than the 4H tautomer. ijsr.net The relative stability can be influenced by the nature and position of substituents, as well as by solvent effects, due to differing dipole moments and capacities for hydrogen bonding among the tautomers. researchgate.netepa.gov

Energetic and Structural Characterization of Tautomers

The 1,2,4-triazole ring is characterized by prototropic tautomerism, meaning the hydrogen atom can migrate between the nitrogen atoms of the ring. For a 3-substituted-1H-1,2,4-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. Computational chemistry is a powerful tool to determine the relative stability of these tautomers.

Quantum chemical calculations, such as those performed using DFT methods, can predict the optimized geometries and relative energies of these different forms. urmia.ac.irresearchgate.net Studies on related substituted 1,2,4-triazoles have shown that the relative stability of tautomers is a delicate balance of electronic effects, steric hindrance, and intramolecular interactions. nih.gov For many C-substituted 1,2,4-triazoles, the 4H-tautomer is often found to be the least stable form. researchgate.net For instance, in a study of 3-amino-1,2,4-triazole, the 4H tautomer was calculated to be approximately 7 kcal/mol higher in energy than the 1H and 2H forms in the gas phase. rsc.org

In the case of aryl-substituted triazoles like this compound, the orientation of the phenyl ring relative to the triazole ring and the electronic nature of the substituent are crucial. Computational modeling of closely related 2-(3-(p-methoxyphenyl)-1,2,4-triazol-5-yl)anilines provides insight into the likely energetic landscape. The calculations reveal several possible conformers for each tautomer, with the relative Gibbs free energies determining their population at equilibrium. researchgate.net The most stable tautomer is the one with the lowest Gibbs free energy.

Table 1: Calculated Relative Gibbs Free Energies for Tautomers of a Related para-Methoxyphenyl Triazole System

| Tautomer/Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |

| T1-c1 | 0.00 | 52 |

| T1-c2 | 0.85 | - |

| T2-c1 | 0.08 | 47 |

| T2-c2 | 0.23 | - |

| T3-c1 | 4.34 | <1 |

| T3-c2 | 4.41 | - |

This interactive table is based on data for 2-(3-(p-methoxyphenyl)-1,2,4-triazol-5-yl)aniline, a structurally similar compound, calculated at the SMD/M06-2X/6-311++G(d,p) level of theory. T1, T2, and T3 represent different tautomeric forms, while c1 and c2 represent different conformers. The data illustrates the typical small energy differences between stable tautomers and the significantly higher energy of less stable forms. researchgate.net

Substituent Effects on Tautomeric Preferences

Substituents on the 1,2,4-triazole ring system profoundly influence the equilibrium between the different tautomeric forms. nih.govnih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a pivotal role in stabilizing or destabilizing certain tautomers. nih.gov

For this compound, the key substituent is the 4-methoxyphenyl group. The methoxy group (-OCH3) at the para position of the phenyl ring is a strong electron-donating group due to its resonance effect. This electronic influence extends through the phenyl ring to the triazole core. Theoretical studies on related aryl-1,2,4-triazoles have demonstrated that for para-substituted derivatives, the degree of conjugation between the aryl and triazole rings is a decisive factor in determining tautomeric preference. nih.gov An electron-donating group like the para-methoxy substituent can enhance the planarity and conjugation of the system in a specific tautomeric form, thereby increasing its stability.

In a computational study of methoxy-substituted 2-(3-aryl-1,2,4-triazole-5-yl)anilines, the position of the methoxy group was shown to have a remarkable impact on the tautomeric equilibrium. nih.gov While an ortho-methoxy group's effect was dominated by the formation of an intramolecular hydrogen bond, the influence of the meta- and para-methoxy groups was primarily governed by conjugation effects. nih.gov For the para-methoxy derivative, a nearly equal population of the two most stable tautomers (T1 and T2) was predicted, with the least stable tautomer (T3) being virtually absent. researchgate.net This highlights that even a single substituent can create a complex energetic landscape with multiple low-energy, co-existing tautomeric forms.

Reactivity Analysis and Prediction of Chemical Behavior

Computational chemistry not only characterizes stable structures but also predicts how a molecule will behave in a chemical reaction. By calculating various electronic descriptors, it is possible to forecast the reactive sites of this compound.

Fukui Functions and Identification of Electrophilic/Nucleophilic Sites

To understand the chemical reactivity of a molecule, it is essential to identify which atoms are most likely to accept or donate electrons. The Fukui function, a concept derived from DFT, is a powerful tool for this purpose. scm.com It measures the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com

The condensed Fukui function simplifies this by assigning a value to each atom, indicating its propensity for different types of attack:

f+ : Indicates the site for a nucleophilic attack (where an electron is accepted). A higher f+ value points to a more electrophilic site. scm.com

f- : Indicates the site for an electrophilic attack (where an electron is donated). A higher f- value points to a more nucleophilic site. scm.com

Dual Descriptor (Δf) : Calculated as (f+ - f-), this descriptor provides a clear distinction. A positive value (Δf > 0) indicates a site prone to nucleophilic attack, while a negative value (Δf < 0) suggests a site for electrophilic attack. pesquisaonline.net

These reactivity descriptors are invaluable for predicting the regioselectivity of reactions such as alkylations or reactions with electrophiles and nucleophiles. semanticscholar.orgsciengine.com For the 1,2,4-triazole ring, the nitrogen atoms are typically the most nucleophilic centers.

Table 2: Representative Condensed Fukui Function Values for a Heterocyclic System

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| N1 | 0.085 | 0.150 | -0.065 | Electrophilic |

| N2 | 0.095 | 0.160 | -0.065 | Electrophilic |

| C3 | 0.120 | 0.050 | 0.070 | Nucleophilic |

| N4 | 0.090 | 0.155 | -0.065 | Electrophilic |

| C5 | 0.130 | 0.045 | 0.085 | Nucleophilic |

This interactive table presents illustrative Fukui function values for a generic 1,2,4-triazole ring to demonstrate how these descriptors identify reactive sites. The actual values for this compound would require specific DFT calculations. The data shows that the carbon atoms (C3 and C5) are the most likely sites for nucleophilic attack, while the nitrogen atoms are more prone to electrophilic attack.

Non-Linear Optical (NLO) Properties and Potential Applications

Organic molecules with extended π-conjugated systems and significant charge separation, often created by linking electron-donating and electron-accepting groups, can exhibit large non-linear optical (NLO) responses. These materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.net The 1,2,4-triazole ring, being an electron-accepting moiety, when combined with an electron-donating group like the 4-methoxyphenyl substituent, creates a donor-π-acceptor (D-π-A) framework conducive to NLO activity.

The NLO properties of a material are quantified by its hyperpolarizabilities. The third-order NLO response is particularly relevant and is characterized by parameters such as the nonlinear absorption coefficient (β), the nonlinear refractive index (n2), and the third-order optical susceptibility (χ(3)). urmia.ac.ir These properties can be experimentally measured using techniques like the Z-scan method and can also be predicted through quantum chemical calculations. urmia.ac.irucf.edu

Computational studies on similar heterocyclic compounds have shown that triazole derivatives can possess significant NLO properties. For instance, theoretical calculations on some triazole systems have predicted NLO responses greater than that of urea, a standard reference material for NLO studies. researchgate.net

Table 3: Calculated/Measured Third-Order NLO Properties for Structurally Related Compounds

| Compound Type | Nonlinear Absorption (β) (cm/GW) | Nonlinear Refraction (n2) (x 10⁻¹¹ esu) | Third-Order Susceptibility (χ⁽³⁾) (x 10⁻¹³ esu) |

| 4'-Methoxy Chalcone Derivative | - | -0.87 | 3.5 |

| Triazole-Thione Derivative | 2.99 | -2.53 | 2.72 |

| Azo Dye | 0.8 x 10³ | -0.5 x 10⁻⁵ | ~1 x 10⁻⁹ (esu) |

This interactive table compiles representative NLO data from studies on compounds with structural similarities to this compound, such as chalcones and other triazole derivatives. The values illustrate the typical orders of magnitude for these properties and highlight how molecular structure influences the NLO response. urmia.ac.irresearchgate.net

Theoretical Molecular Interactions and Computational Structure Activity Relationship Sar Exploration

In Silico Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecules, such as 3-(4-methoxyphenyl)-1H-1,2,4-triazole, to a macromolecular target, which is typically a protein or enzyme.

The binding mode of a ligand within the active site of a protein is defined by a series of non-covalent interactions. For triazole derivatives, these interactions are fundamental to their biological activity. nih.gov The 1,2,4-triazole (B32235) ring itself is a key pharmacophore, capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking interactions with biological receptors due to its dipole character and the presence of nitrogen atoms. pensoft.netnih.gov

In silico studies on structurally related methoxyphenyl-triazole compounds have identified several potential macromolecular targets. These include enzymes that are critical in various diseases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, cyclooxygenase (COX) enzymes, and tubulin. ebi.ac.ukresearchgate.netscispace.com

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The oxygen atom of the methoxy (B1213986) group on the phenyl ring is another potential hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the methoxyphenyl group typically engages in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a target protein.

Pi-Pi Stacking: The aromatic systems of both the triazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

For example, molecular docking studies on 1-(4-methoxyphenyl)-N-substituted phenyl-1,2,3-triazole-4-carboxamide derivatives targeting the EGFR tyrosine kinase have shown that the methoxy group can form hydrogen bonds, while other parts of the molecule engage in aromatic and hydrophobic interactions. scispace.com Similarly, docking simulations of other 1,2,4-triazole derivatives into the colchicine (B1669291) binding site of tubulin revealed both hydrogen bonding and hydrophobic interactions as key elements of the binding mode. ebi.ac.uk

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score (e.g., in kcal/mol) or a predicted inhibitory constant (Ki). This value estimates the thermodynamic stability of the ligand-target complex. A lower (more negative) binding energy value typically indicates a more stable complex and potentially higher biological activity.

While specific binding affinity data for this compound is not available in the reviewed literature, studies on analogous compounds provide a reference for expected values. For instance, docking studies of various 1-(4-methoxyphenyl)-1,2,3-triazole derivatives against the EGFR tyrosine kinase have reported a range of binding energy scores, which correlate with their experimentally determined cytotoxic activities. scispace.com

Table 1: Examples of Predicted Binding Affinities for Related Triazole Compounds

| Compound Series | Target Protein | Predicted Binding Affinity/Score (Example Range) | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides | EGFR Tyrosine Kinase (2J5F) | Docking scores indicating good interaction with the active site. | scispace.com |

| 1,2,4-Triazole derivatives | Candida albicans CYP51 (5TZ1) | Docking scores used to identify potential inhibitors. | nih.gov |

| 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | COX-1 / COX-2 | Binding modes predicted to understand COX inhibition. | ebi.ac.ukresearchgate.net |

Note: This table presents data for structurally related compounds to illustrate the application of energetic analysis, as specific data for this compound is not available.

Docking simulations are instrumental in identifying the specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding. These "hotspots" are regions where interactions are concentrated.

For the methoxyphenyl-triazole scaffold, computational studies have highlighted key residues in various enzymes:

EGFR Tyrosine Kinase: In studies of 1-(4-methoxyphenyl)-1,2,3-triazole carboxamides, critical interactions were observed with residues such as Met793, Lys745, Pro794, Leu792, and Phe723. scispace.com The interactions included hydrogen bonds with the methoxy group and hydrophobic contacts.

Tubulin: For 1,2,4-triazole carboxanilides targeting the colchicine binding site of β-tubulin, hydrogen bonding and hydrophobic interactions with various amino acids in this specific pocket were found to be significant. ebi.ac.uk

COX-2: In models of 1,2,4-triazole derivatives, the triazole moiety is often positioned near the secondary binding site, forming key interactions. For some derivatives, a substitution on the phenyl ring can form an extra hydrogen bond with either GLU524 or SER530, enhancing the interaction.

Table 2: Key Amino Acid Interactions for Related Methoxyphenyl-Triazole Analogs

| Compound Series | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides | EGFR Tyrosine Kinase (2J5F) | Met793, Lys745, Pro794, Leu792, Phe723 | Aromatic Hydrogen Bond, Hydrophobic | scispace.com |

| 1-(3,4-dimethoxyphenyl)-...-1H-1,2,4-triazole-3-carboxanilides | β-Tubulin (Colchicine Site) | Not specified | Hydrogen Bonding, Hydrophobic | ebi.ac.uk |

| 1,2,4-Triazole Schiff Bases | COX-2 | GLU524, SER530 | Hydrogen Bonding |

Note: This table summarizes findings for related compounds to exemplify the identification of critical residues. Specific interaction data for this compound is dependent on the specific target being modeled.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated. These descriptors are numerical values that quantify various aspects of a molecule's structure, including physicochemical, electronic, and topological properties.

Examples of descriptors relevant to this compound would include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Topological/Structural Descriptors: Molecular connectivity indices, shape indices.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. QSAR studies on various 1,2,4-triazole derivatives have successfully developed predictive models for anticancer and antifungal activities. nih.gov For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic field descriptors to build predictive models. nih.gov

The primary value of a QSAR model lies in its ability to interpret which structural features are most influential on a compound's activity. For this compound, a QSAR model would help elucidate the importance of its constituent parts.

Based on QSAR studies of analogous series, several structural features are consistently highlighted:

The Triazole Ring: This moiety is often essential for activity, acting as a critical pharmacophore that anchors the molecule to its target. Its hydrogen bonding capacity is a frequently identified positive contributor to activity.

The Methoxyphenyl Group: The methoxy (-OCH3) group is an electron-donating group that influences the electronic properties of the phenyl ring. Its presence and position can significantly impact binding affinity. QSAR models often show that substitutions on the phenyl ring that enhance interactions (e.g., via hydrogen bonds or hydrophobic contacts) can increase activity.

A QSAR study on 1,2,4-triazole derivatives as anticancer agents, for instance, revealed that steric and electrostatic fields around the molecules were key predictors of activity, highlighting the importance of the shape and electronic nature of the various substituents. nih.gov

Computational Mechanistic Studies of Reaction Pathways (e.g., Conformational Effects on Reactivity)

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, investigate the influence of molecular conformation on reactivity, and predict the stability of various isomers. These theoretical investigations are crucial for optimizing synthetic routes and for designing new derivatives with enhanced properties.

A fundamental aspect of the reactivity of 1,2,4-triazoles is their tautomerism. The 1,2,4-triazole ring can exist in different isomeric forms, primarily the 1H- and 4H-tautomers. The position of the substituent, in this case, the 4-methoxyphenyl (B3050149) group at the 3-position, significantly influences the relative stability of these tautomers. Computational studies on analogous 4-substituted 1,2,4-triazoles have shown that the thione forms are generally more energetically stable in both gas and solvent phases. nih.gov For this compound, the equilibrium between the 1H- and 2H-tautomers is a key determinant of its chemical behavior. The electron-donating nature of the methoxy group can affect the electron density distribution across the triazole ring, thereby influencing which nitrogen atom is more likely to be protonated or involved in a reaction. DFT calculations can quantify the energy differences between these tautomers, providing insight into their relative populations under different conditions.

The conformation of the this compound molecule, specifically the dihedral angle between the phenyl and triazole rings, plays a critical role in its reactivity. The planarity of the system affects the extent of π-conjugation, which in turn influences the electronic properties and steric accessibility of the reactive sites. X-ray crystallography studies on the related compound, 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, have revealed that the triazole rings are planar, with the phenyl substituents being twisted with respect to these planes. nih.gov In computational models, the rotation around the C-C bond connecting the two rings can be studied to identify the lowest energy conformation. This rotational barrier can impact the molecule's ability to adopt the optimal geometry for a given reaction, thus affecting the reaction rate. For instance, in a hypothetical reaction where the triazole ring needs to interact with a bulky reagent, a larger dihedral angle might be favored to reduce steric hindrance, even if it slightly disrupts π-conjugation.

Computational studies also allow for the exploration of reaction mechanisms at a molecular level. For example, in the synthesis of 1,2,4-triazoles, various methods like the Pellizzari or Einhorn-Brunner reactions are employed. chemicalbook.com DFT calculations can be used to model the transition states and intermediates along these reaction pathways. This provides valuable information on activation energies, which helps in understanding the feasibility and kinetics of the reaction. For instance, in a copper-catalyzed synthesis of a 1,5-disubstituted 1,2,4-triazole, molecular docking studies can help in understanding the binding of the reactants to the catalyst and how this interaction facilitates the reaction. nih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller energy gap generally implies higher reactivity. The methoxyphenyl substituent, being an electron-donating group, is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles. Computational methods can precisely calculate these values and visualize the distribution of these frontier orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack.

To illustrate the influence of substituents on the electronic properties of the 1,2,4-triazole core, the following table presents data from a DFT study on related 4-substituted 1,2,4-triazoles.

| Substituent (at C4) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H | -7.01 | -0.54 | 6.47 |

| -CH3 | -6.75 | -0.41 | 6.34 |

| -F | -7.05 | -0.73 | 6.32 |

| -NO2 | -7.89 | -2.01 | 5.88 |

This table is based on data for analogous compounds and serves for illustrative purposes.

Advanced Applications and Future Research Trajectories

Supramolecular Chemistry and Crystal Engineering with 1,2,4-Triazole (B32235) Scaffolds

The field of crystal engineering focuses on designing and controlling the formation of solid-state structures by understanding and utilizing intermolecular interactions. The 1,2,4-triazole scaffold, particularly when substituted with groups like 4-methoxyphenyl (B3050149), is an excellent candidate for such studies due to its ability to form predictable and robust supramolecular assemblies through a variety of non-covalent interactions.

Research on compounds structurally related to 3-(4-methoxyphenyl)-1H-1,2,4-triazole reveals the critical role of hydrogen bonding and other weak interactions in dictating their crystal packing. For instance, the crystal structure of 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione shows that molecules link into centrosymmetric dimers through intermolecular N–H⋯S hydrogen bonds. nih.gov Similarly, in 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one, two independent molecules within the asymmetric unit are linked into a dimer by N—H⋯O hydrogen bonds. nih.govresearchgate.net In another example, 4-(p-Methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole molecules exist as centrosymmetrically linked dimers via C-H···N intermolecular hydrogen bonds. researchgate.net

Beyond classical hydrogen bonds, π-π stacking and C-H···π interactions are also pivotal. The crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, a constitutional isomer, shows chains formed through π–π interactions between adjacent triazole rings, with centroid-to-centroid distances of 3.774(2) Å and 3.841(2) Å. nih.govresearchgate.net In a more complex derivative, π–π stacking interactions with a centroid-to-centroid distance of 3.7318 (10) Å were observed between parallel phenyl rings, contributing to a three-dimensional network. iucr.org

Table 1: Crystallographic Data of Selected 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angles of Note | Reference |

|---|---|---|---|---|---|

| 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Triclinic | P-1 | Not specified | Phenyl groups are twisted with respect to the planar triazole ring. | nih.gov |

| 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one | Monoclinic | Not specified | N—H⋯O hydrogen bonds forming dimers. | Triazole/4-methoxyphenyl: 57.96 (6)° and 64.37 (5)° in two independent molecules. | nih.gov |

| 4-(p-Methoxyphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole | Not specified | Not specified | C-H···N hydrogen bonds (dimers), C-H···π interactions (chains). | Phenyl/triazole: 59.30 (7)°; Pyridyl/triazole: 47.90(8)° and 26.91(8)°. | researchgate.net |

| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | Not specified | Not specified | N–H···S hydrogen bonds forming centrosymmetric dimers. | Triazole/benzene (B151609) rings: 53.02 (3)° and 78.57 (3)°. | nih.gov |

Exploration in Materials Science and Functional Materials

The unique structural and electronic properties of the 1,2,4-triazole scaffold, enhanced by the 4-methoxyphenyl substituent, make it a promising platform for the development of novel functional materials. The high nitrogen content and thermal stability characteristic of triazole-based compounds are particularly advantageous.

One of the emerging areas is the development of high-energy-density materials. Nitrogen-rich compounds are sought after for these applications, and the triazole building block is a key component in their synthesis. mdpi.com Specifically, certain 1,2,4-triazol-3-one derivatives have been identified as potential high-energy materials. mdpi.com

Furthermore, the conjugated π-system of aryl-substituted triazoles makes them suitable for applications in optoelectronics. Researchers have synthesized highly luminescent 4H-1,2,4-triazole derivatives that exhibit large quantum yields of emitted photons. mdpi.com By modifying the aromatic substituents attached to the triazole core, it is possible to tune the photophysical properties, opening doors for their use in organic light-emitting diodes (OLEDs) and fluorescent sensors. The general versatility of triazole derivatives also extends to the development of specialized polymers where specific thermal or mechanical properties are required. evitachem.com

Emerging Methodologies in Computational Chemical Design (Theoretical Aspects)

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding synthetic efforts. For this compound and its derivatives, theoretical studies provide deep insights into their electronic structure, intermolecular interactions, and potential as bioactive agents.

Density Functional Theory (DFT) is a widely used method to optimize molecular geometries and predict spectroscopic properties. Studies have shown excellent agreement between theoretical results from DFT calculations (at the B3LYP/6–311G(d,p) level, for example) and experimentally determined molecular structures from X-ray crystallography. iucr.org DFT is also used to elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) behavior, which is crucial for understanding the electronic transitions and reactivity of the molecule. iucr.org

Hirshfeld surface analysis is another powerful computational technique used to investigate and visualize intermolecular interactions within a crystal. mdpi.com This method allows for the quantification of different types of atomic contacts. For a related triazole derivative, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H⋯H (48.7%) and H⋯C/C⋯H (23.3%) interactions. iucr.org

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a protein target. This is particularly relevant when exploring the medicinal chemistry applications of triazoles. Docking studies on 1-(4-methoxyphenyl)-1,2,3-triazole derivatives have been used to understand their binding modes within the active sites of enzymes like EGFR tyrosine kinase. scispace.comtandfonline.comresearchgate.net Similar studies on 1-(4-methoxyphenyl)-1,2,4-triazole carboxamides have been used to predict their binding to cyclooxygenase (COX) enzymes. nih.gov These theoretical predictions help in designing more potent and selective inhibitors.

Table 2: Computational Chemistry Applications for Methoxyphenyl-Triazole Scaffolds

| Computational Method | Application/Information Gained | Example Compound Class | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure optimization, HOMO-LUMO energy gap calculation, vibrational analysis. | Substituted 1-(4-methoxyphenyl)-1H-1,2,3-triazoles | iucr.orgmdpi.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., H⋯H, C⋯H contacts). | Substituted 1-(4-methoxyphenyl)-1H-1,2,3-triazoles | iucr.orgmdpi.com |

| Molecular Docking | Prediction of binding modes and interactions with protein active sites (e.g., EGFR, COX). | 1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamides | scispace.comtandfonline.comnih.gov |

| Time-Dependent DFT (TDDFT) | Prediction of UV-Vis absorption spectra in various solvents. | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | mdpi.com |

Opportunities for Further Structural Modifications and Property Tuning in Advanced Chemical Systems

The this compound core is a versatile template that allows for extensive structural modifications to fine-tune its chemical and physical properties. The triazole ring system possesses several reactive centers, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

One common strategy is the synthesis of N-substituted derivatives. A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides were synthesized, demonstrating that altering the substituent on the phenylamide moiety significantly impacts biological activity. scispace.comtandfonline.com Similarly, a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were prepared to explore their anti-inflammatory properties. nih.gov

Another avenue for modification is at the sulfur atom in triazole-thione analogues. The synthesis of 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its subsequent conversion to Schiff bases shows how the core can be readily functionalized. nih.gov The sulfur atom can also be alkylated to produce S-alkylated triazolethiones, further expanding the chemical diversity. mdpi.comnih.gov

The synthesis of hybrid molecules, where the methoxyphenyl-triazole unit is connected to other heterocyclic systems, is a promising strategy for developing new functional materials and therapeutic agents. For example, novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized, combining the properties of three different heterocycles into a single molecule. nih.gov The analysis of various synthetic publications indicates that the search for new compounds among derivatives of 1,2,4-triazole-3-thiones is a promising direction, as these molecules often exhibit a wide spectrum of biological activity with low toxicity. The versatility in synthesis allows for the creation of large libraries of compounds for screening in various applications, from medicine to materials science. dergipark.org.tr

Q & A

Q. What are the optimal methods for synthesizing 3-(4-methoxyphenyl)-1H-1,2,4-triazole with high purity and yield?

Methodological Answer: The synthesis typically involves introducing methoxy and aryl groups to the triazole core. A common approach includes:

- Step 1: Reacting 1,2,4-triazole with methanol under controlled conditions to introduce the methoxy group.

- Step 2: Coupling with a nitrophenyl precursor via nucleophilic substitution or oxidative reactions (e.g., nitric acid-mediated nitration).

- Optimization: Refluxing in toluene with sodium hydride as a base improves reaction efficiency (yield ~65%) . Purification via recrystallization (water-ethanol) and characterization by HPLC ensures >95% purity .

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Key techniques include:

- 1H NMR spectroscopy to confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

- Infrared spectroscopy (IR) to identify functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment .

- Elemental analysis (C, H, N) to validate molecular composition .

Q. What are the stability and solubility profiles of this compound under varying conditions?

Methodological Answer:

- Solubility: Highly soluble in chloroform and dichloromethane; insoluble in water. Solubility can be enhanced using DMSO or ethanol .

- Stability: Stable at room temperature but degrades under strong bases (e.g., NaOH) or oxidizers (e.g., HNO₃). Storage recommendations: airtight containers, desiccated, and shielded from light .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Use nitrile gloves and goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of powdered forms.

- Immediate rinsing with water for accidental exposure, followed by medical consultation .